molecular formula C10H13BrSZn B14882464 4-sec-ButylthiophenylZinc bromide

4-sec-ButylthiophenylZinc bromide

Cat. No.: B14882464
M. Wt: 310.6 g/mol
InChI Key: TWXCRECEVILGGB-UHFFFAOYSA-M
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Description

4-sec-ButylthiophenylZinc bromide is an organozinc compound with the molecular formula C10H13BrSZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-sec-ButylthiophenylZinc bromide can be synthesized through the reaction of 4-sec-butylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

4-sec-Butylthiophenyl bromide+Zn4-sec-ButylthiophenylZinc bromide\text{4-sec-Butylthiophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-sec-Butylthiophenyl bromide+Zn→4-sec-ButylthiophenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-sec-ButylthiophenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiophenes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction.

Major Products

Scientific Research Applications

4-sec-ButylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of fine chemicals and materials science

Mechanism of Action

The mechanism of action of 4-sec-ButylthiophenylZinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with a palladium catalyst to form a new carbon-carbon bond. The general steps are:

Comparison with Similar Compounds

Similar Compounds

  • PhenylZinc bromide
  • 4-tert-ButylphenylZinc bromide
  • 4-MethylphenylZinc bromide

Uniqueness

4-sec-ButylthiophenylZinc bromide is unique due to its sec-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules .

Properties

Molecular Formula

C10H13BrSZn

Molecular Weight

310.6 g/mol

IUPAC Name

bromozinc(1+);butan-2-ylsulfanylbenzene

InChI

InChI=1S/C10H13S.BrH.Zn/c1-3-9(2)11-10-7-5-4-6-8-10;;/h5-9H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

TWXCRECEVILGGB-UHFFFAOYSA-M

Canonical SMILES

CCC(C)SC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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